1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene
Overview
Description
1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene is an organic compound that features a trifluoromethyl group, an isocyanate group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene can be synthesized through several methodsThe trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide in the presence of a photocatalyst . The isocyanate group can be introduced through a reaction with phosgene or its derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl-3-isocyanato-5-methoxybenzene oxides.
Reduction: Formation of trifluoromethyl-3-amino-5-methoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the isocyanate group can react with nucleophiles in biological systems. These interactions can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
Trifluoromethylbenzene: Lacks the isocyanate and methoxy groups.
Isocyanatobenzene: Lacks the trifluoromethyl and methoxy groups.
Methoxybenzene: Lacks the trifluoromethyl and isocyanate groups.
Uniqueness: 1-(Trifluoromethyl)-3-isocyanato-5-methoxybenzene is unique due to the presence of all three functional groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-isocyanato-3-methoxy-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-15-8-3-6(9(10,11)12)2-7(4-8)13-5-14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSACYPSHGFHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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